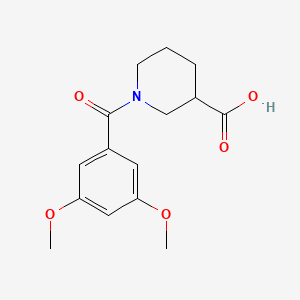
2-(3-Methylbenzenesulfonyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbenzenesulfonyl)ethan-1-amine is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzenesulfonyl)ethan-1-amine typically involves the reaction of 3-methylbenzenesulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient cooling systems to manage the heat generated. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbenzenesulfonyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides or thiols
Substitution: Various substituted ethanamines depending on the nucleophile used
Applications De Recherche Scientifique
2-(3-Methylbenzenesulfonyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbenzenesulfonyl)ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylbenzenesulfonyl)ethan-1-amine
- 2-(2-Methylbenzenesulfonyl)ethan-1-amine
- 2-(3-Chlorobenzenesulfonyl)ethan-1-amine
Uniqueness
2-(3-Methylbenzenesulfonyl)ethan-1-amine is unique due to the specific position of the methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
2-(3-methylphenyl)sulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWFOOYHSWBDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792512.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792513.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792514.png)
![4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B7792517.png)

![2-[[2-(4-Methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7792527.png)
![2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid](/img/structure/B7792529.png)
![2-[(4-Fluoro-3-methylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7792531.png)


![1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792568.png)

![1-[2-(4-Methylphenoxy)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792571.png)

